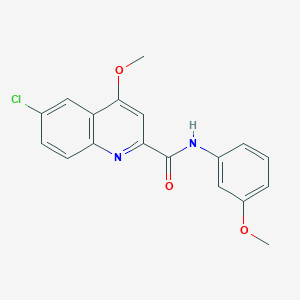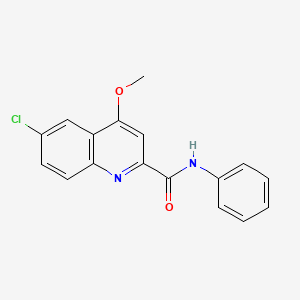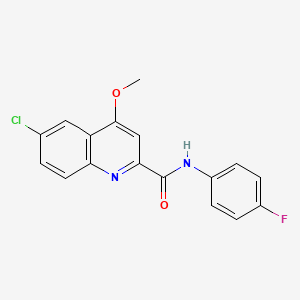
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide” is a chemical compound that is used for industrial and scientific research . It is also known by other names such as “6-Chloro-N-(4-fluorophenyl)picolinamide”, “2-Pyridinecarboxamide,6-chloro-N-(4-fluorophenyl)”, and "N-(4-fluorophenyl) 2-chloro-pyrid-6-ylcarboxamide" .
Wissenschaftliche Forschungsanwendungen
6-Cl-4-F-4-M-2-C has been studied for its potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the growth of cancer cells, its role in regulating the immune system, and its potential applications in laboratory experiments.
Wirkmechanismus
6-Cl-4-F-4-M-2-C has been found to act as an inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and its inhibition has been found to reduce the growth of cancer cells. In addition, 6-Cl-4-F-4-M-2-C has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may also have anti-inflammatory properties.
Biochemical and Physiological Effects
6-Cl-4-F-4-M-2-C has been found to inhibit the growth of cancer cells by blocking the activity of CDK4. In addition, it has been found to reduce the production of pro-inflammatory cytokines, suggesting that it may also have anti-inflammatory properties. Furthermore, 6-Cl-4-F-4-M-2-C has been found to inhibit the expression of genes involved in the cell cycle, suggesting that it may also have anti-cancer properties.
Advantages and Limitations for Laboratory Experiments
The major advantage of 6-Cl-4-F-4-M-2-C is its ability to inhibit the growth of cancer cells. This makes it an attractive compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 6-Cl-4-F-4-M-2-C is not stable in aqueous solutions and is not soluble in many organic solvents. In addition, it is not very soluble in water, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
The potential future directions for 6-Cl-4-F-4-M-2-C include further investigation into its mechanism of action and its potential therapeutic applications. In addition, further research should be conducted to determine the optimal conditions for its synthesis and its potential use in laboratory experiments. Furthermore, further research should be conducted to explore its potential use as an anti-inflammatory agent and its potential use in the treatment of cancer. Finally, further research should be conducted to explore its potential use as an inhibitor of CDK4 and its potential use in the treatment of other diseases.
Synthesemethoden
6-Cl-4-F-4-M-2-C is synthesized through a three-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with 4-methoxyquinoline in the presence of an acid catalyst. The second step involves the addition of 6-chloroquinoline to the reaction mixture. The third step involves the conversion of the 6-chloroquinoline to 6-Cl-4-F-4-M-2-C via a Suzuki-Miyaura coupling reaction.
Safety and Hazards
This compound should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-16-9-15(21-14-7-2-10(18)8-13(14)16)17(22)20-12-5-3-11(19)4-6-12/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKCVQJMRVNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

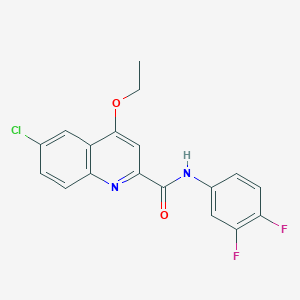
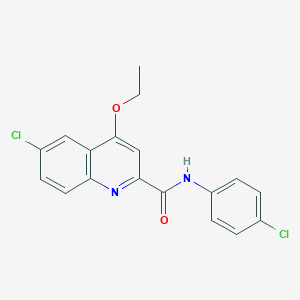

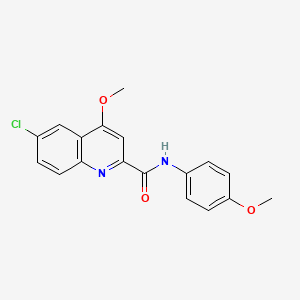

![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)
